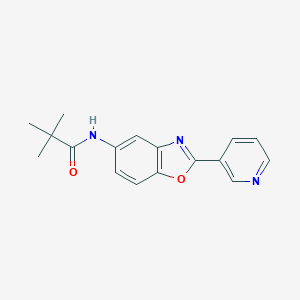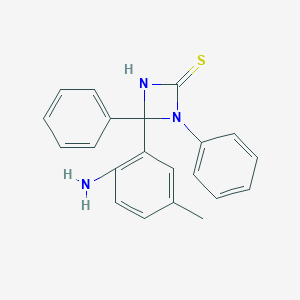
2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide, also known as DBZ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBZ is a small molecule inhibitor that targets the Notch signaling pathway, which is a critical pathway involved in cell differentiation, proliferation, and apoptosis.
作用機序
2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide targets the Notch signaling pathway by inhibiting the activity of γ-secretase, which is a critical enzyme involved in the cleavage of Notch receptors. Inhibition of γ-secretase prevents the release of the Notch intracellular domain (NICD), which is necessary for the activation of downstream signaling pathways. Inhibition of the Notch pathway has been linked to the suppression of cancer cell growth and the promotion of stem cell differentiation.
Biochemical and Physiological Effects:
2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide has been shown to have several biochemical and physiological effects. Inhibition of the Notch pathway by 2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide has been linked to the suppression of cancer cell growth and the promotion of stem cell differentiation. 2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide has also been shown to promote the differentiation of embryonic stem cells into neural progenitor cells, which could have significant implications for regenerative medicine. Additionally, 2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide has several advantages for lab experiments, including its specificity for the Notch signaling pathway and its ability to inhibit the activity of γ-secretase. However, 2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide also has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on 2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide. One area of research could focus on the development of more potent and selective inhibitors of the Notch pathway. Another area of research could focus on the potential applications of 2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide in regenerative medicine, particularly in the differentiation of stem cells into specific cell types. Additionally, further research could explore the potential anti-inflammatory effects of 2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide and its applications in the treatment of inflammatory diseases.
合成法
The synthesis of 2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide involves a multi-step process. The first step involves the reaction of 3-hydroxy-2-methylbenzoic acid with thionyl chloride to form 2-chloro-3-methylbenzoic acid. The second step involves the reaction of 2-chloro-3-methylbenzoic acid with 2-aminopyridine to form 2-(2-pyridin-3-yl-1,3-benzoxazol-5-yl) acetic acid. The final step involves the reaction of 2-(2-pyridin-3-yl-1,3-benzoxazol-5-yl) acetic acid with 2,2-dimethylpropionyl chloride to form 2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide.
科学的研究の応用
2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide has been extensively studied for its potential applications in various fields, including cancer research, stem cell research, and developmental biology. 2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide has been shown to inhibit the Notch signaling pathway, which is involved in cell differentiation, proliferation, and apoptosis. Inhibition of the Notch pathway has been linked to the suppression of cancer cell growth and the promotion of stem cell differentiation. 2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide has also been shown to promote the differentiation of embryonic stem cells into neural progenitor cells, which could have significant implications for regenerative medicine.
特性
製品名 |
2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide |
|---|---|
分子式 |
C17H17N3O2 |
分子量 |
295.34 g/mol |
IUPAC名 |
2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide |
InChI |
InChI=1S/C17H17N3O2/c1-17(2,3)16(21)19-12-6-7-14-13(9-12)20-15(22-14)11-5-4-8-18-10-11/h4-10H,1-3H3,(H,19,21) |
InChIキー |
YKJNLNDINSJVLG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CN=CC=C3 |
正規SMILES |
CC(C)(C)C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B236109.png)
![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B236116.png)
![5-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B236119.png)
![5-(2,3-dichlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B236120.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B236129.png)
![N-(3,35-dichloro-12-oxo-10-propan-2-yl-8,37,40-trioxa-4,11,22,34,39-pentazadecacyclo[27.6.1.12,5.16,9.115,19.118,21.07,20.020,24.023,28.033,36]tetraconta-1(35),2,4,6,9(39),15(38),16,18,23(28),24,26,29(36),30,32-tetradecaen-13-yl)-2-hydroxy-3-methylbutanamide](/img/structure/B236132.png)
![5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B236136.png)
![N-{3-[(2,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B236139.png)
![N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236146.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide](/img/structure/B236155.png)
![N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B236158.png)


![2,4-dimethoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B236168.png)